molecular formula C15H14ClN3 B8289419 Rac.-1-(5-chlorobenzimidazol-2-yl)-2-phenylethylamine

Rac.-1-(5-chlorobenzimidazol-2-yl)-2-phenylethylamine

Cat. No. B8289419
M. Wt: 271.74 g/mol
InChI Key: ISZWJZQNYSVIJG-UHFFFAOYSA-N
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Patent
US07326791B2

Procedure details

1.35 g (4.302 mmol) of rac.-N-acetyl-1-(5-chlorobenzimidazol-2-yl)-2-phenylethylamine is placed in a mixture of 20 mL of 4 molar hydrochloric acid and 15 mL of methanol and the mixture is refluxed for 2 hours. Then all the volatile constituents are removed under reduced pressure. The crude product is further reacted directly. Rf value: 0.50 (silica gel; dichloromethane/ethanol=8:2).
Name
rac.-N-acetyl-1-(5-chlorobenzimidazol-2-yl)-2-phenylethylamine
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
dichloromethane ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][CH:5]([C:13]1[NH:14][C:15]2[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:16]=2[N:17]=1)[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=O)C.ClCCl.C(O)C>Cl.CO>[Cl:22][C:20]1[CH:19]=[CH:18][C:16]2[N:17]=[C:13]([CH:5]([NH2:4])[CH2:6][C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)[NH:14][C:15]=2[CH:21]=1 |f:1.2|

Inputs

Step One
Name
rac.-N-acetyl-1-(5-chlorobenzimidazol-2-yl)-2-phenylethylamine
Quantity
1.35 g
Type
reactant
Smiles
C(C)(=O)NC(CC1=CC=CC=C1)C=1NC2=C(N1)C=CC(=C2)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
dichloromethane ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then all the volatile constituents are removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is further reacted directly

Outcomes

Product
Name
Type
Smiles
ClC1=CC2=C(N=C(N2)C(CC2=CC=CC=C2)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.